molecular formula C14H15ClN2O3S2 B2408889 5-chloro-4-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thiazol-2-amine CAS No. 852711-89-8

5-chloro-4-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thiazol-2-amine

Cat. No.: B2408889
CAS No.: 852711-89-8
M. Wt: 358.86
InChI Key: DCPUHIXUWCEZQD-UHFFFAOYSA-N
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Description

5-chloro-4-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thiazol-2-amine typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the thiazole ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through cyclization.

    Introduction of the chloro group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The phenylsulfonyl group can be introduced using phenylsulfonyl chloride in the presence of a base.

    Attachment of the tetrahydrofuran moiety: This can be done through nucleophilic substitution reactions involving tetrahydrofuran derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the chloro group or the sulfonyl group, potentially yielding amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines, thiols.

    Substitution products: Various substituted thiazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly as a lead compound for designing new therapeutics.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-4-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thiazol-2-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiazole ring and the sulfonyl group could play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-phenylsulfonylthiazole: Lacks the chloro and tetrahydrofuran groups.

    5-chloro-4-(methylsulfonyl)thiazole: Contains a methylsulfonyl group instead of a phenylsulfonyl group.

    N-(tetrahydrofuran-2-ylmethyl)thiazol-2-amine: Lacks the chloro and phenylsulfonyl groups.

Uniqueness

5-chloro-4-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thiazol-2-amine is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the chloro group, phenylsulfonyl group, and tetrahydrofuran moiety makes it a versatile compound for various synthetic and research purposes.

Properties

IUPAC Name

4-(benzenesulfonyl)-5-chloro-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S2/c15-12-13(22(18,19)11-6-2-1-3-7-11)17-14(21-12)16-9-10-5-4-8-20-10/h1-3,6-7,10H,4-5,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPUHIXUWCEZQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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